molecular formula C21H28N6O B3029209 N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide CAS No. 581076-65-5

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide

Cat. No.: B3029209
CAS No.: 581076-65-5
M. Wt: 380.5 g/mol
InChI Key: AJNIAMJOBVYWFM-UHFFFAOYSA-N
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Description

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C21H30Cl2N6O
  • Molecular Weight : 453.41 g/mol
  • CAS Number : 581076-67-7
  • Purity : >95% (HPLC) .

The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:

  • Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
  • Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
  • Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
  • Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
  • Animal Models :
    • In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound effectively inhibited lung metastasis over a treatment period of 30 days .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Kappa Opioid Receptor AntagonismPotential analgesic effects
Protein Kinase InhibitionTargeting EGFR mutations in cancer
Metalloproteinase InhibitionReducing tumor metastasis
Oral Bioavailability31.8%
Acute ToxicityNo toxicity at 2000 mg/kg

Properties

IUPAC Name

N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIAMJOBVYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121965
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-65-5
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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